N-[(5-chloro-8-hydroxy-7-quinolinyl)(4-chlorophenyl)methyl]butanamide
Overview
Description
Synthesis Analysis
The synthesis of compounds related to N-[(5-chloro-8-hydroxy-7-quinolinyl)(4-chlorophenyl)methyl]butanamide often involves multiple steps, including condensation reactions, cyclization, and functional group transformations. A study demonstrates the synthesis process starting from basic quinoline derivatives, further modified through reactions with chloroacetate and phenyl iso/thioisocyanates to yield complex structures similar to the target compound (Saeed et al., 2014).
Molecular Structure Analysis
The molecular structure of related compounds showcases intricate arrangements, as evidenced by X-ray crystallography studies. These studies reveal detailed insights into the bond lengths, angles, and overall 3D conformation, contributing to a deeper understanding of how structural features influence chemical behavior and reactivity (A. Saeed, N. Abbas, Aliya Ibrar, M. Bolte, 2014).
Chemical Reactions and Properties
The chemical reactions involving compounds of this nature often include nucleophilic substitutions, electrophilic additions, and cyclization reactions. These reactions are crucial for modifying the chemical structure to achieve desired properties and functions. For example, the condensation and cyclization processes are fundamental in creating the complex ring systems characteristic of these molecules (Saeed et al., 2014).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystal structure are vital for understanding the compound's behavior in different environments and for various applications. The polycrystalline nature and specific optical properties, like bandgap values, are determined using techniques like XRD and SEM, offering insights into the material's suitability for applications such as organic semiconductors (H. Soliman, I. Yahia, 2020).
Chemical Properties Analysis
The chemical properties, including reactivity with various reagents, stability under different conditions, and the ability to undergo specific reactions, are critical for practical applications. Studies on related compounds highlight their potential as bioactive molecules, demonstrating significant activities in biological systems, which can be attributed to their unique chemical structures (R. Guo et al., 2011).
Scientific Research Applications
Structural and Chemical Properties
Research has identified chiral quaternary ammonium salts derived from Cinchona alkaloids that exhibit notable structural characteristics, such as the inclination between the planes of the quinoline and substituents, which may influence their chemical reactivity and potential applications in stereoselective synthesis processes (A. Skórska-Stania et al., 2012).
Neurological and Neuropsychiatric Applications
Quinoline derivatives have shown promise in the treatment of neuropsychiatric and neurological disorders due to their binding affinities to serotonin and dopamine receptors, indicating potential applications in the development of multifunctional therapeutic agents (Peng Li et al., 2014).
Alzheimer's Disease Research
The development of second-generation 8-OH quinolines for targeting amyloid β in Alzheimer's disease highlights the therapeutic potential of quinoline derivatives in modifying disease progression and improving cognitive functions in patients with early-stage Alzheimer's (V. Villemagne et al., 2017).
properties
IUPAC Name |
N-[(5-chloro-8-hydroxyquinolin-7-yl)-(4-chlorophenyl)methyl]butanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18Cl2N2O2/c1-2-4-17(25)24-18(12-6-8-13(21)9-7-12)15-11-16(22)14-5-3-10-23-19(14)20(15)26/h3,5-11,18,26H,2,4H2,1H3,(H,24,25) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTPUBOAPEQSTFS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC(C1=CC=C(C=C1)Cl)C2=CC(=C3C=CC=NC3=C2O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18Cl2N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(5-chloro-8-hydroxy-7-quinolyl)-(4-chlorophenyl)methyl]butanamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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